molecular formula C17H11BrN2OS2 B2584862 2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681229-72-1

2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2584862
CAS RN: 681229-72-1
M. Wt: 403.31
InChI Key: FUOLWIFLGGAQRJ-UHFFFAOYSA-N
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Description

“2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H11BrN2OS2. It has an average mass of 403.316 Da and a monoisotopic mass of 401.949615 Da .


Synthesis Analysis

The synthesis of compounds containing the thiazole ring, such as “this compound”, involves variable substituents as target structures . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological activities of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related thiochroman ring derivatives, such as imidazolyl derivatives, has been explored for various applications. Cozzi and Pillan (1988) described the synthesis of such compounds from 3-bromo-4H-1-benzothiopyran-4-ones, highlighting the potential for generating diverse molecular structures from similar bromo-thiochromeno precursors (Cozzi & Pillan, 1988).
  • Saeed et al. (2013) synthesized novel benzamide derivatives through cyclization of thioureas, demonstrating the versatility of bromo-thiochromeno derivatives in creating compounds with potential biological activities (Saeed & Rafique, 2013).

Potential Biological Applications

  • Thiazole and benzamide derivatives have been explored for their antifungal properties. Narayana et al. (2004) synthesized compounds from similar bromoacetyl precursors, indicating the potential of 2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide derivatives in antifungal applications (Narayana et al., 2004).
  • The synthesis of N-benzothiazol-2-yl-amides by Wang et al. (2008) further illustrates the potential application of similar compounds in medicinal chemistry, especially in the synthesis of compounds with possible therapeutic value (Wang et al., 2008).

Structural Analysis and Characterization

  • The crystal structure and theoretical studies of similar benzamide derivatives, like 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been conducted by Polo et al. (2019). Such studies are crucial for understanding the molecular and crystal structure of bromo-thiochromeno derivatives (Polo et al., 2019).

Anticancer Research

  • Tiwari et al. (2017) conducted a study on benzamide derivatives containing a thiadiazole scaffold, indicating the potential of similar bromo-thiochromeno compounds in anticancer research. Their work on microwave-assisted synthesis and evaluation of these compounds provides insight into the potential therapeutic applications (Tiwari et al., 2017).

Future Directions

The future research directions could focus on the design and structure-activity relationship of bioactive molecules containing the thiazole ring . The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

properties

IUPAC Name

2-bromo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS2/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOLWIFLGGAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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